4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE is a complex heterocyclic compound that incorporates thiophene, thiazole, and pyridazine moieties. These structural features make it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the condensation of a thiophene derivative with a suitable thioamide under acidic conditions.
Pyridazine Ring Construction: This involves the cyclization of a hydrazine derivative with a diketone or dicarbonyl compound.
Final Coupling: The thiazole and pyridazine intermediates are then coupled under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole, which also contain the thiophene nucleus, exhibit similar biological activities.
Thiazole Derivatives: Compounds such as Tiquizium Bromide and Timepidium Bromide share the thiazole moiety and have comparable pharmacological properties.
Uniqueness
What sets 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE apart is its combined structural features, which provide a unique set of electronic and steric properties
Properties
Molecular Formula |
C20H17N3S3 |
---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-2-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C20H17N3S3/c1-13-5-7-15(8-6-13)12-25-18-10-9-16(22-23-18)19-14(2)21-20(26-19)17-4-3-11-24-17/h3-11H,12H2,1-2H3 |
InChI Key |
QJWYQGXWUVWZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.